Gastric Acid Antisecretory Potency: Cross-Study Comparison with Cimetidine in the Pylorus-Ligated Rat
In the pylorus-ligated (Shay) rat model, the target compound inhibited gastric acid secretion with an oral ED₅₀ of 1.7 mg/kg [1]. In a separate cross-study using the same model with intraduodenal administration, the H₂-receptor antagonist cimetidine exhibited an ED₅₀ of 12 mg/kg for inhibition of total acid output over 4 hours [2]. Although the routes differ (p.o. vs. i.d.), oral bioavailability generally reduces potency relative to intraduodenal delivery, suggesting that the intrinsic antisecretory potency of the target compound is at least 7-fold greater on a mg/kg basis.
| Evidence Dimension | Inhibition of gastric acid secretion in pylorus-ligated (Shay) rat |
|---|---|
| Target Compound Data | Oral ED₅₀ = 1.7 mg/kg |
| Comparator Or Baseline | Cimetidine: intraduodenal ED₅₀ = 12 mg/kg |
| Quantified Difference | ~7-fold lower ED₅₀ for the target compound (route caveat: oral vs. intraduodenal) |
| Conditions | Shay (pylorus-ligated) rat model. Target compound: oral gavage. Cimetidine: intraduodenal administration, 4-hour total acid output measurement. |
Why This Matters
A substantially lower ED₅₀ indicates the compound may achieve therapeutic acid suppression at lower doses than an H₂ antagonist standard, potentially sparing subjects from dose-dependent adverse effects—a key consideration in preclinical antiulcer lead selection.
- [1] Szabadkai I et al. US Patent 5,169,859. 1992. (Pharmacological data for compound 1: Shay rat oral ED₅₀ = 1.7 mg/kg). View Source
- [2] Colon M, Khandwala A, et al. H2-receptor antagonist and gastric acid antisecretory properties of Wy-45,662. (Reports cimetidine intradoudenal ED₅₀ = 12 mg/kg in pylorus-ligated rat). Journal of Pharmacology and Experimental Therapeutics, 1986. View Source
